(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol
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Overview
Description
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol is an organic compound that features a benzofuran ring, a chlorine atom, and a hydroxyl group
Mechanism of Action
Target of action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.
Mode of action
The mode of action of benzofuran compounds can also vary greatly. Some may interact with cellular receptors or enzymes, altering their function and leading to changes in cellular behavior .
Biochemical pathways
Benzofuran compounds can affect a variety of biochemical pathways. For example, some have anti-tumor activity and may interact with pathways involved in cell growth and proliferation .
Result of action
The molecular and cellular effects of benzofuran compounds can include changes in cell growth, oxidative stress responses, and viral replication, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol typically involves the selective reduction of benzofuranyl ketones. One common method is the enantiotopic selective reduction by baker’s yeast, which has been shown to be effective in producing optically active benzofuran-2-yl carbinols . The reaction conditions often involve mild temperatures and specific pH levels to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-yl ketones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.
Scientific Research Applications
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)ethanol: Similar structure but lacks the chlorine atom.
1-(1-benzofuran-2-yl)-2-hydroxyethanone: Contains a ketone group instead of a hydroxyl group.
2-acetoxy-1-(benzofuran-2-yl)ethanone: Features an acetoxy group in place of the hydroxyl group.
Uniqueness
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its similar compounds .
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)-2-chloroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCVIVEPPHYOH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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